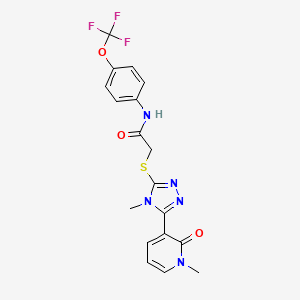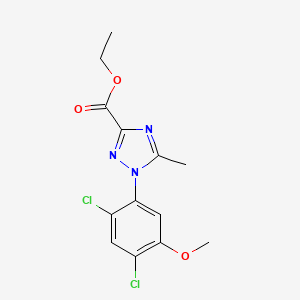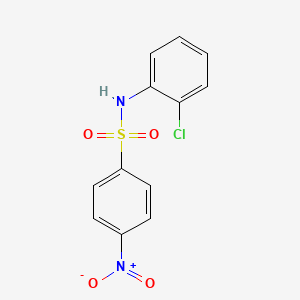
1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea is a synthetic organic compound that features an indole moiety and a cyclohexyl group. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of interest in various fields of research.
Métodos De Preparación
The synthesis of 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 2-methylcyclohexylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .
Análisis De Reacciones Químicas
1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The urea moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Aplicaciones Científicas De Investigación
1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea can be compared with other indole-based compounds such as:
1H-indole-3-carboxylic acid: A precursor in the synthesis of the target compound.
1-(1H-indol-3-yl)-3-phenylurea: A similar compound with a phenyl group instead of a cyclohexyl group.
1-(1H-indol-3-yl)-3-(2-methylphenyl)urea: Another analog with a methylphenyl group.
Propiedades
IUPAC Name |
1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-6-2-4-8-13(11)18-16(20)19-15-10-17-14-9-5-3-7-12(14)15/h3,5,7,9-11,13,17H,2,4,6,8H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRIUNZPZBWWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
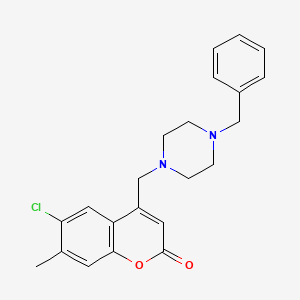
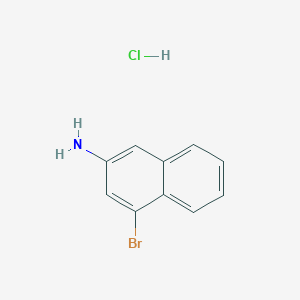
![{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol](/img/structure/B2744238.png)
![1-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2744239.png)
![N'-(2-chlorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2744240.png)
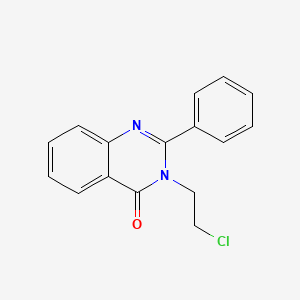

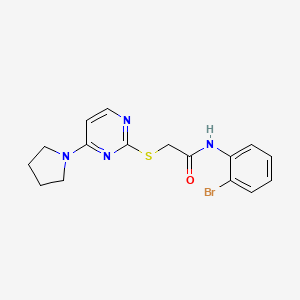
![N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2744248.png)
![5-fluoro-N-[(oxan-3-yl)methyl]pyrimidin-2-amine](/img/structure/B2744250.png)
